molecular formula C24H26N4O4 B2493677 N-(3-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 893984-44-6

N-(3-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2493677
CAS No.: 893984-44-6
M. Wt: 434.496
InChI Key: VIFHZSJOHGGVRH-UHFFFAOYSA-N
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Description

Structural Features:
This compound is a substituted indol-3-yl-oxoacetamide derivative. Its core structure includes:

  • Indole ring: A 1H-indol-3-yl group modified at the N1 position with a 2-(diethylamino)-2-oxoethyl substituent.
  • Oxoacetamide backbone: The indole is linked to a 2-oxoacetamide group, which is further substituted with a 3-acetamidophenyl moiety.

Indole functionalization: Alkylation or acylation of the indole N1 position, as seen in adamantane-substituted indoles (e.g., using oxalyl chloride and substituted amines) .

Oxoacetamide formation: Reaction of indole intermediates with oxalyl chloride, followed by coupling with substituted anilines (e.g., 3-acetamidophenylamine) .

Potential Biological Activities: Based on structural analogs, this compound may exhibit:

  • Anticancer activity: Similar indol-3-yl-oxoacetamides inhibit cancer cell lines (e.g., Hela, MCF7) .
  • Antimicrobial properties: Indole derivatives with oxoacetamide groups show activity against pathogens like S. aureus .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-4-27(5-2)22(30)15-28-14-20(19-11-6-7-12-21(19)28)23(31)24(32)26-18-10-8-9-17(13-18)25-16(3)29/h6-14H,4-5,15H2,1-3H3,(H,25,29)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFHZSJOHGGVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with the CAS number 893984-44-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including research findings, case studies, and a detailed examination of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H26_{26}N4_{4}O4_{4}, with a molecular weight of approximately 434.5 g/mol. The compound features an indole ring, a diethylamino group, and an acetamido phenyl moiety, which contribute to its unique biological properties .

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the realm of anticancer effects. The mechanism of action often involves:

  • Microtubule Destabilization : Many indole derivatives are known to disrupt microtubule formation, leading to apoptosis in cancer cells. This is achieved through inhibition of tubulin polymerization .
  • Cell Cycle Arrest : Certain derivatives have shown the ability to induce cell cycle arrest at specific phases (G2/M), which is critical for preventing cancer cell proliferation .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies :
    • The compound has been evaluated against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Preliminary results indicate promising antiproliferative activity with IC50_{50} values in the low micromolar range .
    • A study demonstrated that the compound induced apoptosis through caspase activation and DNA fragmentation in treated cells .
  • Mechanistic Insights :
    • The compound's ability to inhibit tubulin polymerization was consistent with known mechanisms for similar indole-based anticancer agents. This inhibition leads to disrupted mitotic spindle formation and subsequent cell death .
    • Additionally, it has been shown to modulate pro-inflammatory cytokines such as IL-1β and TNF-α, which may play a role in its anticancer effects by altering the tumor microenvironment .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : In vivo studies indicated significant inhibition of pro-inflammatory cytokines when administered at therapeutic doses, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds within the same structural class:

  • Indole Derivatives : Research on indole-based glyoxylamide derivatives showed IC50_{50} values as low as 39 nM against various cancer cell lines, indicating a strong correlation between structural modifications and biological activity .
  • Comparative Analysis : In comparative studies, this compound demonstrated superior efficacy in inhibiting tumor growth compared to established chemotherapeutic agents.

Summary of Findings

Biological ActivityObservations
Antiproliferative ActivityIC50_{50} values in low micromolar range against HeLa, MCF-7, HT-29
MechanismInduces apoptosis via caspase activation; inhibits tubulin polymerization
Anti-inflammatoryModulates IL-1β and TNF-α levels; reduces inflammation in vivo

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibit significant anticancer activity. For instance, studies on structurally related compounds have shown:

  • Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures have demonstrated potent anti-proliferative effects against various human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) .
CompoundCell LineIC50 Value (μM)
5rHepG210.56 ± 1.14
5rMCF7Not specified
5rHeLaNot specified

Potential Uses in Drug Development

Given its structural complexity and biological activity, this compound holds promise in drug development for several therapeutic areas:

  • Cancer Therapy : Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further investigation in anticancer therapies.
  • Neurodegenerative Diseases : Similar compounds have shown potential as enzyme inhibitors relevant to neurodegenerative conditions, suggesting possible applications in treating diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the efficacy of compounds related to this compound:

  • A study demonstrated that derivatives showed significant growth inhibition against various cancer cell lines, highlighting their potential as lead compounds in drug discovery .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

N1-Substituted Indoles
Compound Name N1 Substituent Key Biological Activity References
Target Compound 2-(diethylamino)-2-oxoethyl Hypothesized anticancer/antimicrobial
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) 4-chlorobenzyl Microtubule inhibition, antitumor
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide 2-hydroxyethyl Synthetic intermediate
2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide 3-bromopropyl Antimicrobial

Key Observations :

  • Diethylamino-2-oxoethyl group: Unique to the target compound, this substituent may enhance solubility or target binding compared to bulkier groups (e.g., adamantane ).
  • Antimicrobial vs. Anticancer : Substituents like nitro groups (e.g., 2-nitrophenyl ) correlate with antimicrobial activity, while chlorobenzyl or adamantane groups favor anticancer effects .
Oxoacetamide-Linked Aryl Groups
Compound Name Aryl Substituent Activity References
Target Compound 3-acetamidophenyl
N-(thiophen-2-carboxylic-3-yl)-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide thiophen-2-carboxylic-3-yl Synthetic intermediate
2-(5-chloro-2-phenyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide 2,4-dimethylphenyl MDM2/p53 binding (anticancer)

Key Observations :

  • 3-Acetamidophenyl: This polar group may improve pharmacokinetics compared to non-polar substituents (e.g., methylphenyl ).
  • Electron-withdrawing groups : Chloro or nitro substituents enhance binding to biological targets (e.g., MDM2/p53 ).
Anticancer Activity
Compound Name IC50 (μM) vs. Hela/MCF7 Mechanism References
Target Compound Not reported Hypothesized microtubule destabilization
D-24851 <0.1 (Yoshida sarcoma in vivo) G2-M phase arrest
N-substituted adamantane-indol-oxoacetamides 2.5–15.0 (Hela, MCF7) Tubulin interaction
2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide 1.8 (MDM2/p53 binding) p53 activation

Key Findings :

  • Adamantane-substituted derivatives show moderate activity (IC50: 2.5–15.0 μM) , while D-24851’s chlorobenzyl group confers sub-micromolar potency .
  • The target compound’s diethylamino group may mimic adamantane’s hydrophobic interactions but with improved solubility.
Antimicrobial Activity
Compound Name MIC (μg/mL) vs. S. aureus Pathogen Spectrum References
Target Compound Not reported Hypothesized broad-spectrum
8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) 8.0–16.0 ESKAPE panel
2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide 4.0–8.0 Gram-positive bacteria

Key Findings :

  • Nitrophenyl and bromoalkyl substituents enhance antimicrobial potency .
  • The target compound’s acetamidophenyl group may reduce cytotoxicity compared to nitro derivatives.

Q & A

How can a multi-step synthesis protocol be designed for this compound, considering steric hindrance and reactivity?

Basic:
The synthesis typically involves constructing the indole core, introducing the diethylamino-oxoethyl group, and coupling with the 3-acetamidophenyl moiety. Initial steps may include alkylation (e.g., using methyl chloroacetate in DMF/acetone) to functionalize the indole nitrogen, followed by coupling reactions (e.g., amide bond formation via carbodiimide reagents like EDC·HCl) .
Advanced:
To mitigate steric hindrance during coupling:

  • Optimize reaction temperature (e.g., 273 K for coupling steps to reduce side reactions) .
  • Use bulky bases (e.g., triethylamine) to deprotonate nucleophilic sites selectively .
  • Employ stepwise purification (e.g., silica gel chromatography with gradient elution from 0–8% MeOH in CH2Cl2) to isolate intermediates .

What analytical techniques are critical for characterizing this compound and ensuring purity?

Basic:

  • 1H/13C NMR : Confirm structural integrity (e.g., indole proton signals at δ 7.2–7.7 ppm, acetamide carbonyl at ~168 ppm) .
  • Mass Spectrometry (ESI/APCI+) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) .
    Advanced:
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., dihedral angles between aromatic rings) .
  • HPLC-PDA : Quantify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

How can contradictions in biological activity data across assays be resolved?

Basic:

  • Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Use positive controls (e.g., known kinase inhibitors for anticancer assays) .
    Advanced:
  • Conduct target engagement studies (e.g., SPR or ITC to measure binding kinetics) to validate direct interactions .
  • Perform meta-analysis of dose-response curves across studies to identify outliers or non-linear effects .

What computational approaches predict binding affinity and metabolic pathways?

Basic:

  • Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs .
    Advanced:
  • Quantum Chemical Calculations (DFT) : Model reaction pathways (e.g., transition states for metabolic oxidation) .
  • Machine Learning : Train models on PubChem bioactivity data to predict ADMET properties .

How can reaction yields be optimized in the presence of competing functional groups?

Basic:

  • Use protecting groups (e.g., Boc for amines) during indole alkylation to prevent side reactions .
    Advanced:
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading) .
  • In-situ IR Monitoring : Track reaction progress and adjust conditions dynamically .

What strategies compare structural analogs to identify key pharmacophores?

Basic:

  • Generate SAR tables comparing substituents (e.g., chloro vs. methoxy groups) and bioactivity .
    Advanced:
  • 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic/hydrophobic fields to optimize substituent placement .
  • Crystallographic Overlays : Align analogs with co-crystalized ligands (e.g., kinase inhibitors) to identify conserved interactions .

How can experiments elucidate the mechanism of action in neurological pathways?

Basic:

  • Calcium Imaging : Assess neuronal signaling modulation in primary cultures .
    Advanced:
  • CRISPR-Cas9 Knockout Models : Validate target proteins (e.g., neurotransmitter receptors) in transgenic neuronal cells .
  • Phosphoproteomics : Identify downstream signaling nodes via LC-MS/MS after compound treatment .

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